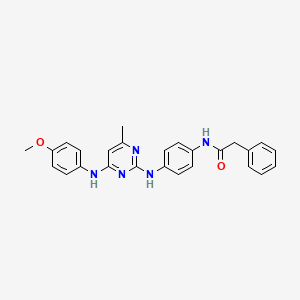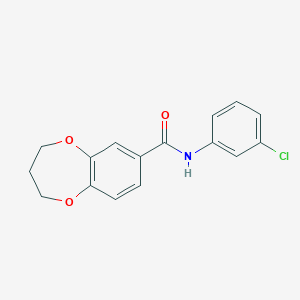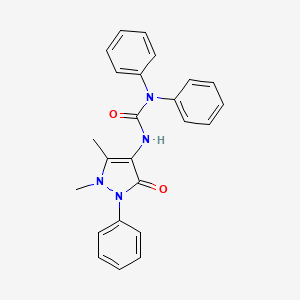![molecular formula C21H20ClN7O2S B11242083 3-benzyl-7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11242083.png)
3-benzyl-7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines.
Méthodes De Préparation
The synthesis of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps :
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the triazolopyrimidine core with benzyl halides.
Piperazine coupling: The final step involves the coupling of the intermediate with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis platforms and high-throughput screening techniques .
Analyse Des Réactions Chimiques
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine has several scientific research applications :
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines, including MGC-803, MCF-7, and Hela.
Antimicrobial Activity: It has also demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics.
Biochemical Studies: The compound is used in biochemical and molecular modeling studies to understand its interaction with biological targets, such as adenosine receptors.
Material Science: Its unique structure makes it useful in the development of novel materials, including polymers and dendrimers.
Mécanisme D'action
The mechanism of action of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets :
Antitumor Activity: The compound exerts its antitumor effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: Its antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as :
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern, leading to variations in biological activity.
Thiadiazoles: These compounds have a different heterocyclic core but exhibit similar antimicrobial and antitumor properties.
1,2,4-Triazolopyrimidines: These compounds are structurally related and have been studied for their pharmacological activities, including antitumor and antimicrobial effects.
The uniqueness of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H20ClN7O2S |
|---|---|
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
3-benzyl-7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H20ClN7O2S/c22-17-7-4-8-18(13-17)32(30,31)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Clé InChI |
QRSIJJBTLBWBIE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11242007.png)
![N-(2-chlorobenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242015.png)
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242017.png)
![2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11242021.png)
![Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate](/img/structure/B11242022.png)


![2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B11242043.png)
![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11242044.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B11242061.png)
![2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11242066.png)
![11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11242068.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B11242071.png)
